4-Octadecenal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octadecenal can be synthesized through several methods. One common approach involves the partial hydrogenation of 4-Octadecynoic acid, followed by oxidation. The reaction conditions typically include the use of palladium catalysts and controlled hydrogenation to ensure the formation of the desired aldehyde without over-reduction.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of olefins. This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst. The resulting aldehyde is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Octadecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 4-Octadecenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-Octadecenoic acid.
Reduction: 4-Octadecenol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.
Biology: The compound is studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anti-inflammatory drugs.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in biological systems, where it can modify proteins and other biomolecules. Additionally, its unsaturated nature allows it to participate in peroxidation reactions, which can impact cellular signaling and oxidative stress responses.
Comparison with Similar Compounds
10-Octadecenal: Another unsaturated aldehyde with a double bond at the tenth carbon atom.
4-Octadecenoic acid: The oxidized form of 4-Octadecenal.
4-Octadecenol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific position of the double bond and aldehyde group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
56554-98-4 |
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Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-octadec-4-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-15,18H,2-13,16-17H2,1H3/b15-14+ |
InChI Key |
OMYNAOGTVRPSDI-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CCC=O |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=O |
Origin of Product |
United States |
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